(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base to form an intermediate, which is then reacted with cyanoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its fluorinated phenyl group and cyano group contribute to its activity against various bacterial strains .
Medicine
In medicinal chemistry, (E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in binding to target proteins, thereby modulating their activity. This compound can inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Fluorophenyl)chalcones: These compounds share the fluorophenyl group and exhibit similar antibacterial activities.
Furanic Conjugated Enones: These compounds have similar structural features and are used in antimicrobial research.
Uniqueness
(E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is unique due to its combination of a cyano group, fluorophenyl group, and pyrrole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14FN3O |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C16H14FN3O/c1-10-7-12(8-13(9-18)16(19)21)11(2)20(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H2,19,21)/b13-8+ |
InChI Key |
OZCVCHHUOIYKFN-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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